molecular formula C17H16N2O5S B2382044 N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251671-45-0

N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

Cat. No. B2382044
CAS RN: 1251671-45-0
M. Wt: 360.38
InChI Key: NWDGBAFMPXFFMX-UHFFFAOYSA-N
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Description

“N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide” is a chemical compound with the molecular formula C23H20N2O5S . It is a complex organic compound that contains several functional groups, including an amide, a thieno[3,2-b]pyridine ring, and two methoxy groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 4-phenoxypyridine derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, 5-methyl-4-oxo-1,4-dihydropyridazine-3-carboxamide and 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide moieties were synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase and cytotoxic activities against A549, H460, HT-29 cancer cell lines .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-b]pyridine ring, which is a heterocyclic ring system that contains sulfur and nitrogen . The compound also contains two methoxy groups attached to a phenyl ring, and an amide group attached to the pyridine ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been reported, similar compounds have been studied. For example, 3-aryl-2-cyanoacrylamides react with dithiomalondianilide in hot ethanol in the presence of morpholine to form 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo pyridine-5-carboxamides .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 436.5 g/mol . It has a complexity of 708, a topological polar surface area of 116 Ų, and a rotatable bond count of 6 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .

Scientific Research Applications

Bacterial RNA Polymerase Inhibition

Abstract: This compound and its derivatives have been investigated for their inhibitory effects on bacterial RNA polymerase (RNAP). RNAP is a crucial enzyme involved in bacterial gene transcription, making it an attractive drug target for combating antibiotic-resistant infections .

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Taste Enhancement

Abstract: Beyond its antimicrobial properties, this compound has intriguing taste-enhancing potential.

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Fused Heterocyclic Compounds

Abstract: The pyridine scaffold in this compound plays a pivotal role in various biological activities.

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properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-19-11-6-7-25-15(11)14(20)13(17(19)22)16(21)18-10-5-4-9(23-2)8-12(10)24-3/h4-8,20H,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDGBAFMPXFFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)OC)OC)O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

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